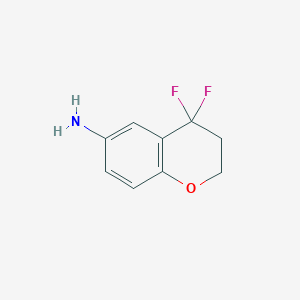

4,4-Difluorochroman-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-2,3-dihydrochromen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMQRVULTNRTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1(F)F)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Difluorochroman-6-amine (CAS Number 1187968-09-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Difluorochroman-6-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of gem-difluoro groups into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This document details the physicochemical properties of this compound, a proposed synthetic route, and discusses its potential applications as a key building block in the design and discovery of novel therapeutic agents. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide will extrapolate its potential utility based on the established roles of analogous fluorinated chroman structures in drug development.

Introduction: The Strategic Importance of Fluorinated Chromans in Medicinal Chemistry

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into organic molecules can profoundly influence their properties. The gem-difluoro motif (CF2), in particular, is often employed as a bioisostere for carbonyl groups or to block metabolic oxidation at a specific position, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] this compound combines the desirable features of the chroman ring system with the advantageous properties conferred by gem-difluorination at the 4-position, presenting a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

General Properties

| Property | Value | Source |

| CAS Number | 1187968-09-7 | Internal Data |

| Molecular Formula | C₉H₉F₂NO | [2][3][4] |

| Molecular Weight | 185.17 g/mol | [2][3][4] |

| Appearance | Expected to be a solid at room temperature | Inferred |

Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (6-8 ppm), -CH₂- protons adjacent to oxygen and the difluorinated carbon (3.5-4.5 ppm), -NH₂ protons (broad singlet, variable shift). |

| ¹³C NMR | Aromatic carbons (110-150 ppm), carbon bearing the gem-difluoro group (triplet, ~120-130 ppm), -CH₂- carbons (60-70 ppm). |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |

| IR (Infrared) | N-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1200 cm⁻¹), aromatic C-H and C=C stretching. |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 185. |

Proposed Synthesis of this compound

A specific, peer-reviewed synthesis of this compound is not readily found in the literature. However, based on established synthetic methodologies for fluorinated compounds and the reduction of aromatic nitro groups, a plausible and robust two-step synthetic pathway is proposed. This pathway begins with the gem-difluorination of a suitable chromanone precursor, followed by the reduction of a nitro group to the desired amine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Rationale: This step introduces the key gem-difluoro moiety. The use of a deoxyfluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® is a standard method for converting a ketone to a gem-difluoride. The reaction proceeds via a covalent sulfur intermediate.

Protocol:

-

To a stirred solution of 6-nitrochroman-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add DAST (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4,4-difluoro-6-nitrochroman.

Rationale: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, while reduction with tin(II) chloride in acidic media is a robust alternative.

Protocol (Catalytic Hydrogenation):

-

Dissolve 4,4-difluoro-6-nitrochroman (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Protocol (Tin(II) Chloride Reduction):

-

Suspend 4,4-difluoro-6-nitrochroman (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) until a pH > 10 is achieved.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological data for this compound is scarce in the public domain, its structure suggests significant potential as a building block in medicinal chemistry. The primary amine functionality serves as a versatile handle for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Scaffold for Novel Biologically Active Molecules

The 4,4-difluorochroman moiety can be incorporated into larger molecules to probe its effect on biological activity. The gem-difluoro group at the 4-position can enhance metabolic stability by preventing oxidation at this benzylic position. Furthermore, the electronic properties of the fluorine atoms can influence the acidity of the N-H protons and the overall polarity of the molecule, potentially impacting receptor binding and cell permeability.[7][8]

Analogues of Known Pharmacological Agents

Derivatives of this compound could be designed as analogues of existing drugs that feature a chroman or a related heterocyclic core. For instance, various chroman derivatives have been investigated for their potential as anticancer agents, neuroprotective agents, and cardiovascular drugs. The introduction of the gem-difluoro group could lead to second-generation compounds with improved pharmacokinetic or pharmacodynamic profiles.

Potential as a Fragment in Fragment-Based Drug Discovery

With a molecular weight of 185.17 g/mol , this compound is well-suited for use in fragment-based drug discovery (FBDD) campaigns. FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits from these screens can then be elaborated into more potent lead compounds. The unique combination of a rigid chroman scaffold, a polar amine group, and a lipophilic gem-difluoro moiety makes this compound an attractive fragment for screening against a variety of protein targets.

Conclusion

This compound is a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a proposed two-step sequence involving gem-difluorination and nitro group reduction. The strategic placement of the gem-difluoro group is anticipated to confer beneficial properties to its derivatives, such as enhanced metabolic stability and modulated lipophilicity. The versatile amine functionality allows for the straightforward generation of compound libraries for SAR studies. Further investigation into the biological activities of derivatives of this compound is warranted and holds the potential to yield novel therapeutic agents.

References

- [Reference for general fluorin

- [Reference for general nitro reduction methods, if available]

- [Reference for importance of fluorinated compounds in medicinal chemistry, if available]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

- [Reference for chroman deriv

- [Reference for FBDD principles, if available]

- [Additional relevant reference]

- [Additional relevant reference]

- [Additional relevant reference]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

- [Additional relevant reference]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

- [Additional relevant reference]

- [Additional relevant reference]

- [Additional relevant reference]

- [Additional relevant reference]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

Sources

- 1. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017023124A1 - Novel method for preparing chromanol derivative - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Combinatorial metabolic engineering of Bacillus subtilis for menaquinone-7 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,4-Difluorochroman-6-amine: An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. The 4,4-difluorochroman moiety, in particular, offers a unique combination of a conformationally restricted system with a gem-difluoro group that can significantly impact metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, predictive overview of the key spectroscopic data required for the unambiguous identification and characterization of 4,4-Difluorochroman-6-amine, a valuable building block for novel therapeutics. While direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable analytical fingerprint. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex small molecules.

Introduction: The Strategic Role of Fluorinated Chromans

The chroman framework is a privileged scaffold found in a multitude of biologically active compounds. The introduction of a gem-difluoro group at the 4-position introduces a profound stereoelectronic effect, locking the heterocyclic ring conformation and blocking a potential site of oxidative metabolism. When combined with an aromatic amine at the 6-position—a common pharmacophore for engaging with biological targets—the resulting molecule, this compound, becomes a highly attractive starting point for library synthesis in drug discovery programs.

Accurate and comprehensive structural characterization is non-negotiable in the progression of such candidates. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for confirming the molecular structure, assessing purity, and establishing a reference for future manufacturing and quality control.

Molecular Structure and Plausible Synthesis

To facilitate a detailed discussion of the spectroscopic features, the structure of this compound is presented below with a systematic numbering scheme.

Caption: Molecular structure of this compound with IUPAC numbering.

A plausible synthetic approach could involve the fluorination of a corresponding chromanone precursor, followed by reduction and introduction of the amine functionality, or starting from a suitably substituted phenol. The characterization methods detailed herein are crucial for verifying the outcome of such synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the location of the fluorine atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on studies of substituted chromans, the following chemical shifts and multiplicities are predicted.[1]

-

Aromatic Protons (H5, H7, H8): The amine group is an activating, ortho-para directing group, which will significantly shield the ortho (H5, H7) and para (H8 is not present) positions.

-

H5: Expected to be a doublet or doublet of doublets around δ 6.5-6.6 ppm . It is ortho to the activating amine group and will show a small meta-coupling to H7.

-

H7: Expected to be a doublet of doublets around δ 6.6-6.7 ppm , ortho to the amine and coupled to both H5 (meta) and H8 (ortho).

-

H8: Expected to be a doublet around δ 6.8-6.9 ppm , coupled to H7.

-

-

Aliphatic Protons (H2, H3): These protons are part of the heterocyclic ring.

-

H2 (-O-CH₂-): This methylene group is adjacent to the ether oxygen, leading to a downfield shift. Expected as a triplet around δ 4.2-4.4 ppm .

-

H3 (-CH₂-CF₂-): This methylene group is adjacent to the electron-withdrawing CF₂ group. Expected as a triplet of triplets around δ 2.2-2.4 ppm , showing coupling to both the H2 protons and the two fluorine atoms.

-

-

Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature.[2][3]

-

In a non-polar solvent like CDCl₃, it may appear as a broad singlet around δ 3.5-4.0 ppm .

-

In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and shifted downfield to δ 5.0-5.5 ppm .[4]

-

Predicted ¹³C and ¹⁹F NMR Spectra

¹³C NMR provides a map of the carbon skeleton, while ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms.

-

¹³C NMR: The presence of fluorine will induce characteristic splittings in the signals of nearby carbons.[5][6]

-

C4 (-CF₂-): This carbon will be the most distinct, appearing as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF) in the region of δ 120-125 ppm . The ¹JCF coupling constant is expected to be large, around 240-260 Hz.

-

Aromatic Carbons: The chemical shifts will be influenced by the amine and difluorochroman substituents. C6, bonded to the nitrogen, will be shifted downfield (~δ 140-145 ppm). The carbon atoms will also exhibit smaller long-range C-F couplings.

-

Aliphatic Carbons: C2 (~δ 65-70 ppm) and C3 (~δ 35-40 ppm, split into a triplet by the fluorine atoms, ²JCF).

-

-

¹⁹F NMR: For gem-difluoro compounds, a single resonance is expected for the two chemically equivalent fluorine atoms.[7][8]

-

The signal is predicted to appear in the range of δ -90 to -100 ppm (relative to CFCl₃).

-

The signal will be split into a triplet by the two adjacent protons on C3 (²JHF), with an expected coupling constant of 15-20 Hz.

-

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| H2 | δ 4.2-4.4 ppm (t) | ~δ 65-70 ppm | - |

| H3 | δ 2.2-2.4 ppm (tt) | ~δ 35-40 ppm (t, ²JCF ≈ 20-25 Hz) | - |

| H5 | δ 6.5-6.6 ppm (d or dd) | ~δ 115-120 ppm | - |

| H7 | δ 6.6-6.7 ppm (dd) | ~δ 117-122 ppm | - |

| H8 | δ 6.8-6.9 ppm (d) | ~δ 125-130 ppm | - |

| -NH₂ | δ 3.5-4.0 ppm (br s, in CDCl₃) | - | - |

| C4 | - | δ 120-125 ppm (t, ¹JCF ≈ 240-260 Hz) | - |

| C6 | - | ~δ 140-145 ppm | - |

| Other Ar-C | - | δ 115-130 ppm | - |

| F (x2) | - | - | δ -90 to -100 ppm (t, ²JHF ≈ 15-20 Hz) |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a ¹³C{¹H} spectrum (proton-decoupled).

-

Acquire a ¹⁹F{¹H} spectrum (proton-decoupled) and a ¹⁹F spectrum (proton-coupled) to observe H-F coupling.

-

For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

-

Integrate the ¹H signals to determine proton ratios.

-

Analyze the multiplicities and coupling constants to establish the connectivity.

-

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

This guide has outlined the predicted spectroscopic fingerprint of this compound. The combination of NMR spectroscopy to define the precise atomic connectivity, mass spectrometry to confirm the molecular weight and elemental formula, and IR spectroscopy to verify the presence of key functional groups provides a robust and self-validating system for structural elucidation. For any drug development professional, mastering the interpretation of this collective data is paramount for ensuring the identity, purity, and quality of novel chemical entities destined for therapeutic application.

References

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

-

Forkey, D. M., & Takh, F. I. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2006). Taylor & Francis Online. Retrieved from [Link]

-

Mass Spectrometry: Amine Fragmentation. (2024). JoVE. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

-

Mass Spectrometry of Amines. (2023). JoVE. Retrieved from [Link]

-

GCMS Section 6.15: Fragmentation of Amines. (n.d.). Whitman College. Retrieved from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]

-

1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. (2008). PubMed. Retrieved from [Link]

-

Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). SpringerLink. Retrieved from [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2008). ResearchGate. Retrieved from [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (1993). J-Stage. Retrieved from [Link]

-

13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. (1972). RSC Publishing. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). University of Babylon. Retrieved from [Link]

-

Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. (2008). ResearchGate. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

NMR Sample Requirements and Preparation. (n.d.). University of Maryland. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). eScholarship.org. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021). National Institutes of Health. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (2006). Spectroscopy Europe. Retrieved from [Link]

-

Mass Spectrometry of Heterocyclic Compounds. (1971). Defense Technical Information Center. Retrieved from [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022). AIP Publishing. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). ChemRxiv. Retrieved from [Link]

-

Electron ionization. (n.d.). Wikipedia. Retrieved from [Link]

-

4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. (2018). MDPI. Retrieved from [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (2015). The Royal Society of Chemistry. Retrieved from [Link]

-

19Fluorine NMR. (n.d.). Hebrew University. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). University of Florida. Retrieved from [Link]

-

Infrared (IR) Spectroscopy. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

A concise Synthesis of L-4,4-difluoroglutamine. (2011). ResearchGate. Retrieved from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2004). The University of Liverpool Repository. Retrieved from [Link]

-

Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). (2006). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. (2008). PubMed Central. Retrieved from [Link]

-

FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015). YouTube. Retrieved from [Link]

-

IR Lecture Notes. (n.d.). University of California, Irvine. Retrieved from [Link]

Sources

- 1. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 7. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organomation.com [organomation.com]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

An In-depth Technical Guide to 4,4-Difluorochroman-6-amine: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4,4-Difluorochroman-6-amine, a fluorinated heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. While specific literature on this exact molecule is emerging, this document consolidates fundamental data, proposes a robust synthetic pathway based on established organic chemistry principles, and explores its potential as a valuable building block for novel therapeutics. We will delve into its chemical properties, provide detailed, field-proven experimental protocols, and discuss the scientific rationale behind its design and potential applications, with a focus on leveraging the unique properties of the gem-difluoro motif.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a molecule's physicochemical and pharmacological properties. The gem-difluoromethylene (CF₂) group, in particular, is a valuable bioisostere for carbonyl groups or single carbon atoms, offering a unique combination of steric and electronic effects. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, lipophilicity, and membrane permeability.

The chroman ring system is a privileged scaffold, forming the core of numerous biologically active natural products and synthetic compounds. The fusion of the gem-difluoro group with the chroman-6-amine scaffold presents a compelling molecular architecture for the exploration of new chemical space in drug discovery. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their research endeavors.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is critical for its application in drug design and development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1187968-09-7 | [1][2] |

| Molecular Formula | C₉H₉F₂NO | [1] |

| Molecular Weight | 185.17 g/mol | [1][3] |

| IUPAC Name | 4,4-difluoro-3,4-dihydro-2H-chromen-6-amine | |

| Synonyms | 4,4-Difluoro-2,3-dihydrochromen-6-amine, 2H-1-Benzopyran-6-amine, 4,4-difluoro-3,4-dihydro- | [1] |

Proposed Synthetic Pathway and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a logical and efficient three-step synthetic route can be proposed based on well-established and reliable chemical transformations. The overall strategy involves the initial synthesis of a 6-nitrochroman-4-one precursor, followed by gem-difluorination of the ketone, and concluding with the reduction of the nitro group to the target amine.

Caption: Proposed three-stage synthetic workflow for this compound.

Stage 1: Synthesis of 6-Nitrochroman-4-one

The synthesis of the chromanone core with the nitro group at the desired position is the crucial first step. A common approach is the reaction of a substituted phenol with an appropriate three-carbon unit, followed by intramolecular cyclization.

Protocol:

-

Reaction of 4-Nitrophenol with Acrylic Acid: In a round-bottom flask, 4-nitrophenol is reacted with acrylic acid in the presence of a suitable catalyst, such as polyphosphoric acid (PPA), which serves as both the acidic catalyst and the solvent.

-

Intramolecular Friedel-Crafts Acylation: The reaction mixture is heated to facilitate the intramolecular Friedel-Crafts acylation, leading to the cyclization and formation of 6-Nitrochroman-4-one.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield pure 6-Nitrochroman-4-one.

Stage 2: Gem-Difluorination of 6-Nitrochroman-4-one

The conversion of the C4-ketone to a gem-difluoro group is a key transformation. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, although safer alternatives like Deoxo-Fluor are also effective.[4][5][6][7][8]

Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 6-Nitrochroman-4-one in anhydrous dichloromethane (DCM) is prepared.

-

Addition of DAST: The solution is cooled to 0 °C in an ice bath. Diethylaminosulfur trifluoride (DAST) is added dropwise via a syringe. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 4,4-Difluoro-6-nitrochroman, is then purified by column chromatography on silica gel.

Stage 3: Reduction of 4,4-Difluoro-6-nitrochroman

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][9][10][11][12]

Protocol:

-

Catalytic Hydrogenation: 4,4-Difluoro-6-nitrochroman is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Hydrogenation Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at balloon pressure or in a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The final product can be purified by column chromatography or recrystallization to obtain the desired high-purity compound.

Predicted Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen and the CF₂ group, and the amine protons. The aromatic protons will appear as multiplets in the downfield region (around 6.5-7.5 ppm). The methylene protons of the chroman ring will likely appear as triplets. The amine protons will present as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with those bonded to fluorine exhibiting coupling. The carbon of the CF₂ group will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a critical tool for confirming the presence of the difluoro group and will show a singlet or a complex multiplet depending on the specific environment.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and strong C-F stretching bands (typically in the 1000-1200 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 185.17. Fragmentation patterns would likely involve the loss of small molecules and characteristic cleavages of the chroman ring.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents for several reasons:

-

Metabolic Stability: The gem-difluoro group at the C4 position, a potential site of metabolism in non-fluorinated chromans, is expected to enhance the metabolic stability of derivatives.[2]

-

Modulation of Physicochemical Properties: The fluorine atoms can influence the lipophilicity and pKa of the molecule, which are critical parameters for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

-

Versatile Synthetic Handle: The primary amine at the C6 position provides a convenient point for further chemical modification, allowing for the synthesis of a diverse library of derivatives through reactions such as amidation, sulfonylation, and reductive amination.

-

Potential Biological Targets: Chroman-based structures have been investigated for a wide range of biological activities, including as inhibitors of enzymes and as ligands for various receptors. The unique electronic properties of the difluorinated scaffold could lead to novel interactions with biological targets. For instance, related fluorinated heterocyclic compounds have shown promise as inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[13][14]

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 6. cheshireorganics.com [cheshireorganics.com]

- 7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 8. acs.figshare.com [acs.figshare.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Amines | RPS [rpsgroup.com]

Whitepaper: The Discovery and Strategic Application of Fluorinated Chroman Amine Derivatives in Modern Drug Development

Executive Summary

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of an amine functionality introduces a key site for molecular interaction and property modulation. This guide delves into a highly promising subclass: fluorinated chroman amine derivatives. The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] This document provides an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore their potential as anticancer and neuroprotective agents, supported by detailed experimental protocols and mechanistic pathways.

Chapter 1: The Strategic Imperative for Fluorinated Chroman Amines

The Chroman Scaffold: A Privileged Structure

The chroman ring system is a core structural motif found in a wide variety of natural products, most notably flavonoids and tocopherols (Vitamin E). Its rigid, bicyclic structure provides a defined three-dimensional conformation that can be favorably oriented within the binding pockets of various biological targets. This inherent bio-compatibility has made chroman derivatives a fertile ground for discovering novel therapeutics with a broad spectrum of activities, including anticancer, antiviral, and neuroprotective properties.[1][2]

The Amine Functional Group: A Locus of Bioactivity

The incorporation of an amine group onto the chroman scaffold introduces a basic center that is often protonated under physiological pH. This positive charge can form critical ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptors. Furthermore, the amine serves as a versatile synthetic handle, allowing for the attachment of diverse substituents to fine-tune a compound's pharmacological profile. Chroman-4-amines, in particular, have emerged as powerful medicinally active structures for targeting neurodegenerative diseases.[3]

Fluorination: The "Magic Bullet" of Medicinal Chemistry

The substitution of hydrogen with fluorine is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's properties:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.[1]

-

Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups, such as amines, thereby modulating binding interactions. It can also participate in favorable non-covalent interactions within a protein's binding site.[4]

-

Permeability & Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes and the blood-brain barrier (BBB), a critical factor for developing drugs targeting the central nervous system (CNS).[5][6]

The convergence of these three elements—the privileged chroman scaffold, the versatile amine functional group, and the strategic application of fluorine—creates a powerful platform for the discovery of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

Chapter 2: Synthetic Pathways and Methodologies

The synthesis of fluorinated chroman amine derivatives often requires sophisticated strategies to assemble the complex, multi-functionalized core. Rather than simple, direct amination of a pre-fluorinated chroman, contemporary approaches frequently employ multi-component reactions (MCRs), which allow for the rapid construction of molecular diversity from simple starting materials.

Key Strategy: Multi-Component Condensation Reactions

One of the most effective methods for generating libraries of complex chroman amine derivatives is the Ugi four-component condensation reaction (U-4CCR). This approach combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to form a complex α-acylamino carboxamide product.

Causality in Method Selection: The Ugi reaction is exceptionally valuable in a discovery context because it allows for the exploration of four distinct points of diversity in a single synthetic step. By using a fluorinated chroman-containing carboxylic acid as one of the inputs, chemists can efficiently generate a wide array of fluorinated chroman amine hybrids. This high degree of diversification is critical for navigating complex structure-activity landscapes. A notable example is the synthesis of highly diversified fluorinated chromane-thiadiazol-saturated cyclic amine hybrids, which have shown promise as anticancer agents.[7]

}

Protocol: Representative Synthesis of a Fluorinated Chroman-Amine Hybrid

The following protocol is a representative example adapted from methodologies used for creating complex chroman derivatives, such as those evaluated for anticancer activity.[7]

Objective: To synthesize N-((tert-butylcarbamoyl)(phenyl)methyl)-6-fluoro-N-(piperidin-1-yl)chroman-2-carboxamide.

Materials:

-

6-Fluorochroman-2-carboxylic acid (1 equivalent)

-

Benzaldehyde (1 equivalent)

-

Piperidine (1 equivalent)

-

tert-Butyl isocyanide (1 equivalent)

-

Methanol (solvent)

Step-by-Step Procedure:

-

Preparation: To a solution of 6-fluorochroman-2-carboxylic acid (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).

-

Amine Addition: Stir the mixture at room temperature for 10 minutes, then add piperidine (1.0 mmol). Continue stirring for an additional 20 minutes.

-

Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

-

Reaction: Seal the flask and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and, if possible, single-crystal X-ray diffraction.

Self-Validating System: The success of this protocol is validated at each stage. TLC monitoring confirms the consumption of starting materials and the formation of a new product. The aqueous work-up removes unreacted starting materials and by-products. Final purification by chromatography ensures high purity, which is then confirmed by comprehensive spectroscopic analysis.

Chapter 3: Biological Evaluation and Structure-Activity Relationships (SAR)

Fluorinated chroman amine derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the efficacy of complex fluorinated chroman amine hybrids against human cancer cell lines. The bioassay of a series of fluorinated chromane-thiadiazol-amine hybrids revealed remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7.[7] Similarly, a chroman-3-carboxamide derivative (a close analog to an amine) bearing a fluorobenzyl group showed potent anticancer activity against multiple cell lines, outperforming several classical chemotherapy drugs in vitro.[2]

| Compound ID | Structure Description | Target Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Compound 6i | Fluorinated Chromane-Thiadiazol-Piperidine Hybrid | MCF-7 (Breast) | GI₅₀ = 34.7 µM | [7] |

| Cpd. 1 | N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | Multiple Lines | Potent (Specific values not detailed in abstract) | [2] |

| Derivative 1 | A non-fluorinated chromanone derivative for comparison | HCT-116 (Colon) | IC₅₀ = 8–20 µM | [8] |

Table 1: Summary of Anticancer Activity of Representative Chroman Derivatives.

SAR Insights: The data, though preliminary, suggest that the complex, multi-ring structures afforded by MCRs are effective. The fluorinated chroman moiety serves as an effective anchor, while the varied amine and other heterocyclic components likely engage in specific interactions within the biological target, which warrants further investigation.

Neuroprotective Activity

The chroman amine scaffold is a promising starting point for agents targeting neurodegenerative disorders like Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of key enzymes or the mitigation of oxidative stress and excitotoxicity.[3]

A key study investigated the neuroprotective effects of N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a chroman amine derivative. BL-M was found to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity with a potency comparable to the clinically used drug memantine.[9][10]

Mechanism of Action: Unlike memantine, BL-M demonstrated potent antioxidant activity. Crucially, it was shown to activate the ERK1/2 signaling pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[9][10] CREB is a transcription factor that plays a vital role in promoting neuronal survival and plasticity. The neuroprotective effect of BL-M was reversed by an ERK pathway inhibitor, confirming this pathway's critical role.

}

Protocol: In Vitro Anticancer Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on a cancer cell line.

Objective: To determine the IC₅₀ value of a fluorinated chroman amine derivative against the HCT-116 colon cancer cell line.

Materials:

-

HCT-116 cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Spectrophotometer (plate reader)

Step-by-Step Procedure:

-

Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%) using non-linear regression analysis.

Chapter 4: Future Directions and Outlook

The discovery of fluorinated chroman amine derivatives represents a compelling frontier in medicinal chemistry. The initial findings in oncology and neuroprotection are highly encouraging, but the field is still in its infancy.

Future research should focus on:

-

Systematic SAR Exploration: Expanding synthetic libraries to systematically probe the effects of fluorine substitution patterns on the chroman ring and the nature of the amine-linked substituents.

-

Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, transcription factors) responsible for the observed anticancer and neuroprotective effects.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of lead compounds.[2]

-

Chiral Synthesis: Many chroman amines are chiral; developing stereoselective syntheses and evaluating the biological activity of individual enantiomers is a critical next step, as different stereoisomers can have vastly different pharmacological profiles.[3]

By leveraging rational design and modern synthetic methodologies, fluorinated chroman amines hold the promise of becoming a new class of highly effective therapeutics for treating some of the most challenging human diseases.

References

-

Mohite, B., et al. (Expected June 2025). Highly Diversified Fluorinated Chromane-Thiadiazol-Saturated Cyclic Amine Hybrids: Design, Synthesis, Single Crystal XRD and MCF-7 Cell-line Study. ResearchGate. [Link]

- BenchChem. (2025).

-

Varghese, B., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry, 11, 2509–2520. [Link]

-

Borysov, A., et al. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Digital Medicine Association. [Link]

-

Troshkova, N., et al. (2024). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. Semantic Scholar. [Link]

-

Gorniak, I., et al. (2022). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]

-

Troshkova, N. V., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. [Link]

-

Weinstock, J., et al. (1995). Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. PubMed. [Link]

-

Varghese, B., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry. [Link]

-

Lee, H., et al. (2019). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed. [Link]

-

Goral, A., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. [Link]

-

Yang, Y., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]

-

Troshkova, N., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. ResearchGate. [Link]

-

Taylor, R., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Tetrahedron. [Link]

-

Lee, H., et al. (2019). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed Central. [Link]

-

Al-Hilal, T. A., & Alam, F. (2016). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Journal of Cerebral Blood Flow and Metabolism. [Link]

-

Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design. [Link]

-

Wang, C., et al. (2023). Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. PubMed Central. [Link]

-

Roy, A., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed. [Link]

-

Nie, S., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

-

Hafez, H. N., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PubMed Central. [Link]

-

Moutayakine, A., et al. (2021). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]

-

Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. [Link]

-

Barker, I. A., & Boulton, L. T. (2011). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Research @ Flinders. [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. researchgate.net [researchgate.net]

- 4. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Deconvoluting the Molecular Targets of 4,4-Difluorochroman-6-amine: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across oncology, inflammation, and neuroscience.[1][2] The targeted introduction of fluorine atoms is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The compound 4,4-Difluorochroman-6-amine represents a strategic fusion of these two concepts: the versatile chroman core and the bioisosteric gem-difluoro group.[3] This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. We will detail a logical workflow that begins with computational prediction and progresses through unbiased experimental screening to targeted validation, providing field-proven insights and detailed protocols for each stage.

Introduction: The Scientific Rationale

The therapeutic efficacy of any small molecule is defined by its interactions with specific macromolecular targets within the cell. For a novel chemical entity like this compound, identifying these targets is the most critical and often most challenging step in drug discovery.[4] The structure itself provides important clues.

-

The Chroman Core: This benzopyran system is known to interact with a wide array of protein classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels, suggesting a broad potential target landscape.[1][5][6]

-

The gem-Difluoro Group: Positioned at the 4-carbon, the CF₂ group acts as a lipophilic bioisostere of a carbonyl or ether oxygen.[7][3] This modification can drastically alter local electronic properties and hydrogen bond accepting capabilities, potentially redirecting or enhancing binding affinity to protein targets compared to its non-fluorinated counterparts.[8][9]

This guide provides an integrated workflow to deconvolve these potential interactions, transforming a molecule with an unknown mechanism into a validated tool for probing biology and a potential lead for therapeutic development.

Section 1: Foundational Analysis & In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, a robust computational analysis can generate an initial set of testable hypotheses, prioritizing potential target classes and guiding subsequent experimental design.

The principle of these in silico methods is rooted in chemical similarity: a novel molecule is likely to bind to targets similar to those of known drugs or ligands that share its structural and electronic features.[10] Web-based servers like SwissTargetPrediction leverage vast databases of known ligand-target interactions to predict the most probable macromolecular targets for a query molecule.[11]

Illustrative In Silico Prediction Results

A computational analysis of this compound would likely yield a ranked list of potential target families. The table below presents a hypothetical but plausible output, illustrating the type of data generated.

| Rank | Target Class | Probability Score | Rationale for Prioritization |

| 1 | Protein Kinases | 0.75 | The chroman scaffold is a known kinase-binding motif.[5] |

| 2 | Voltage-gated Ion Channels | 0.68 | Chroman derivatives have documented activity on ion channels.[6][12][13] |

| 3 | G-Protein Coupled Receptors (GPCRs) | 0.62 | The amine moiety is a common feature in GPCR ligands. |

| 4 | Nuclear Receptors | 0.45 | The rigid, lipophilic core is suitable for binding to nuclear receptor ligand-binding domains. |

Experimental Protocol 1: Computational Target Prediction

-

Molecule Preparation: Obtain the 2D structure of this compound and convert it to a SMILES (Simplified Molecular Input Line Entry System) string.

-

Submission to Web Server: Navigate to a target prediction web server such as SwissTargetPrediction.[11]

-

Input Query: Paste the SMILES string into the query box and select the appropriate species (e.g., Homo sapiens).

-

Execute Prediction: Run the prediction algorithm. The server compares the 2D and 3D similarity of the query molecule against a library of known active compounds.[11]

-

Analyze Results: The output will be a list of probable targets, ranked by a probability score. Carefully examine the top-ranked target classes and individual proteins. This list will serve as the first set of hypotheses for experimental validation.

Section 2: Unbiased Experimental Target Identification

While computational methods provide valuable starting points, direct experimental evidence is required to identify bona fide interactors within the complex cellular proteome. The following strategies are designed to discover binding partners without prior bias.

Strategy 1: Affinity Chromatography-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for target identification.[14] It involves immobilizing a derivative of the small molecule (the "bait") on a solid support and using it to "fish" for interacting proteins ("prey") from a cell lysate.[14][15]

Causality: The success of this method hinges on synthesizing a functional affinity probe. A linker must be attached to a position on this compound that does not disrupt its binding to potential targets. The amine at position 6 is a logical attachment point. This linker is then terminated with a high-affinity tag, such as biotin, allowing for capture on streptavidin-coated beads.

Experimental Protocol 2: AP-MS Target Discovery

-

Affinity Probe Synthesis: Synthesize a derivative of this compound by attaching a polyethylene glycol (PEG) linker to the 6-amino group, terminating with a biotin molecule. A control probe lacking the chroman moiety should also be synthesized.

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to high density. Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Affinity Pulldown:

-

Incubate the cell lysate with streptavidin-coated magnetic beads pre-loaded with the biotinylated probe.

-

In a parallel control experiment, incubate lysate with beads loaded with the control probe.

-

A second control should include competition: incubate the lysate with the biotinylated probe and a 100-fold excess of the original, unmodified this compound.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control and competition lanes. Identify the proteins using LC-MS/MS analysis.

Strategy 2: Photo-affinity Labeling (PAL)

PAL offers a more robust method to capture target interactions, especially those that are weak or transient.[16] This technique uses a probe modified with a photoreactive group that, upon exposure to UV light, forms a highly reactive species that covalently crosslinks to any protein in close proximity.[17][18][19]

Causality: The choice of photoreactive group is critical. A trifluoromethylphenyldiazirine is often preferred due to its small size and efficient crosslinking upon activation with long-wave UV light, which minimizes cellular damage.[18] The probe design must also include a reporter tag, such as a terminal alkyne, for subsequent conjugation to biotin via "click chemistry" for enrichment.

Experimental Protocol 3: Photo-affinity Labeling

-

PAL Probe Synthesis: Design and synthesize a PAL probe incorporating the this compound core, a diazirine moiety, and an alkyne handle.

-

Live Cell Treatment: Treat intact, live cells with the PAL probe. Allow time for the probe to enter the cells and engage with its targets. A parallel control should include co-incubation with excess unmodified compound.

-

UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to activate the diazirine and induce covalent crosslinking to target proteins.[16]

-

Cell Lysis: Lyse the cells and harvest the total proteome.

-

Click Chemistry: Add a biotin-azide reporter tag to the lysate. This will "click" onto the alkyne handle of the probe, thereby biotinylating the crosslinked target proteins.

-

Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin beads and identify them via LC-MS/MS, as described in the AP-MS protocol.

Section 3: Validating Target Engagement in a Cellular Milieu

A critical step after identifying potential targets is to confirm that the unmodified small molecule engages them in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it requires no modification to the compound or the protein.[20][21][22]

Principle of CETSA: The binding of a ligand to a protein typically increases the protein's thermodynamic stability.[21] Consequently, a ligand-bound protein will resist heat-induced denaturation and aggregation at higher temperatures than its unbound counterpart. By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound is strong evidence of target engagement.[23]

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Compound Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or this compound at a desired concentration. Incubate for 1 hour at 37°C.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles to release the soluble proteins.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific protein of interest (a candidate from AP-MS or PAL) at each temperature point using Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization and confirms target engagement.

Section 4: Hypothesis-Driven Validation and Mechanistic Elucidation

The unbiased approaches in Sections 2 and 3 will generate a list of candidate targets. This list must be prioritized and validated through hypothesis-driven experiments.

Prioritization Strategy: Candidates should be prioritized based on the convergence of multiple lines of evidence. A protein identified in both AP-MS and PAL experiments, which was also predicted by in silico analysis, and is confirmed to bind in a CETSA experiment, becomes a Tier 1 candidate.

Validation: Once a high-confidence target is identified (e.g., a specific kinase), its functional modulation by this compound must be confirmed.

-

For Kinase Targets: Perform an in vitro kinase assay to determine if the compound inhibits or activates the enzyme's phosphotransferase activity. Measure the IC₅₀ or EC₅₀ value.

-

For GPCR Targets: Conduct radioligand binding assays to measure the compound's affinity for the receptor. Follow up with functional assays (e.g., cAMP accumulation or calcium flux) to determine if it is an agonist or antagonist.

-

For Ion Channel Targets: Use patch-clamp electrophysiology to directly measure the effect of the compound on ion flow through the channel in cells overexpressing the target.[6][24]

Conclusion

The deconvolution of biological targets for a novel molecule like this compound is a systematic process that requires the integration of computational, proteomic, and biochemical approaches. By starting with a broad, unbiased search and progressively refining the list of candidates through rigorous validation, researchers can confidently identify the specific proteins through which this compound exerts its biological effects. This structured approach not only illuminates the molecule's mechanism of action but also paves the way for its optimization as a chemical probe or a future therapeutic agent.

References

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

-

A typical photoaffinity labeling experimental protocol... ResearchGate. [Link]

-

Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature reviews. Drug discovery. [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Re-Syun, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Seo, Y. H., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

-

Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and cells. [Link]

-

Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

-

Synthesis of gem-Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020). Angewandte Chemie International Edition. [Link]

-

The geminal difluoromethylene group: bioisosterism, and catalysis-based... ResearchGate. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2022). Organic Letters. [Link]

-

Computational/in silico methods in drug target and lead prediction. (2022). Briefings in Bioinformatics. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River. [Link]

-

Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. (2022). ACS Catalysis. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). Journal of the American Chemical Society. [Link]

-

Photoaffinity labeling in target- and binding-site identification. (2015). Future Medicinal Chemistry. [Link]

-

a) Applications of gem-difluoro olefins in medicinal chemistry... ResearchGate. [Link]

-

Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (2021). Chemistry – A European Journal. [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2021). Frontiers in Chemistry. [Link]

-

A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (2017). Springer Protocols. [Link]

-

CETSA. Pelago Bioscience. [Link]

-

gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2021). ChemRxiv. [Link]

-

Photoaffinity Labeling in Target and Binding Site Identification. Baitepai. [Link]

-

gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]

-

Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules. [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. (2019). Research Journal of Pharmacy and Technology. [Link]

-

Pharmacological activities of chromene derivatives: An overview. (2013). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

-

Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology. [Link]

-

PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2022). Brazilian Journal of Analytical Chemistry. [Link]

-

Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. (2019). Journal of the American Chemical Society. [Link]

-

Ionic Channels as Targets for Drug Design: A Review on Computational Methods. (2016). Current Drug Targets. [Link]

-

Targeting ion channels with ultra-large library screening for hit discovery. (2023). Frontiers in Pharmacology. [Link]

-

Ion Channels as a Potential Target in Pharmaceutical Designs. (2023). International Journal of Molecular Sciences. [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. [Link]

-

Ion Channels as Drug Targets: The Next GPCRs. (2005). Molecular Interventions. [Link]

-

New insight to guide discovery of drugs targeting ion channels. (2020). Drug Target Review. [Link]

-

Computational Approaches Towards Kinases as Attractive Targets for Anticancer Drug Discovery and Development. Bentham Science. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2022). RSC Medicinal Chemistry. [Link]

-

The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2021). Chemical Science. [Link]

Sources

- 1. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.tools [bio.tools]

- 12. Frontiers | Targeting ion channels with ultra-large library screening for hit discovery [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 15. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]